![molecular formula C15H20N2O2S B5811916 methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)
methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate
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Overview
Description
Methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate, also known as MCAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Scientific Research Applications
Methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate has been studied extensively in various scientific fields due to its potential applications. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In chemical biology, this compound has been used as a tool to study protein-protein interactions and enzyme activity. Furthermore, this compound has been employed in drug discovery research to identify new drug targets and develop novel therapeutics.
Mechanism of Action
The mechanism of action of methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate is not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes, including protein synthesis, cell signaling, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, this compound has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of neurotransmitters in the brain. Furthermore, this compound has been demonstrated to alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
Methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate has several advantages as a research tool, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions and its potential to interact with other compounds in the biological system.
Future Directions
There are several future directions for research on methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate. One potential avenue is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Furthermore, this compound can be used as a tool to study protein-protein interactions and enzyme activity, which can lead to the identification of new drug targets and the development of novel therapeutics. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various scientific fields, including medicinal chemistry, drug discovery, and chemical biology. This paper has provided an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound is needed to fully understand its potential as a therapeutic agent and research tool.
Synthesis Methods
Methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate can be synthesized through a multistep process that involves the reaction of cyclopentylamine with carbon disulfide to form cyclopentylamino carbon disulfide. This intermediate is then reacted with 4-aminophenylacetic acid methyl ester to yield this compound.
properties
IUPAC Name |
methyl 2-[4-(cyclopentylcarbamothioylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-14(18)10-11-6-8-13(9-7-11)17-15(20)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWCJKDOHWNTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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